molecular formula C32H44N7O20P3S B1249319 2-Benzoylsuccinyl-CoA

2-Benzoylsuccinyl-CoA

Cat. No. B1249319
M. Wt: 971.7 g/mol
InChI Key: SGNPJINSCKFITG-IHEBCORQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoylsuccinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-benzoylsuccinic acid.

Scientific Research Applications

  • Reversible Biological Birch Reduction : Benzoyl-coenzyme A (CoA) reductases are enzymes crucial in the anaerobic bacterial degradation of aromatic compounds. They catalyze the reversible dearomatization of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA (dienoyl-CoA), a reaction analogous to the Birch reduction used in chemical synthesis but occurring under physiological conditions. This demonstrates the efficiency of reversible metalloenzyme catalysis in synthesizing complex organic compounds (Kung et al., 2010).

  • Properties of 2-OxoglutarateFerredoxin Oxidoreductase

    : This research identifies the role of 2-oxoglutarate:ferredoxin oxidoreductase (KGOR) in the enzymatic reduction of benzoyl-CoA, emphasizing the interconnectedness of different metabolic pathways. KGOR activity is particularly heightened in cells grown on aromatic substrates, underlining the enzyme's specific role in aromatic metabolism (Dörner & Boll, 2002).

  • Enzymes in the Benzoyl-CoA Pathway : This study focuses on the enzymes involved in the benzoyl-CoA pathway of anaerobic aromatic metabolism, specifically 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. These enzymes play a critical role in converting intermediates to noncyclic products, revealing intricate details of anaerobic degradation pathways (Laempe, Jahn, & Fuchs, 1999).

  • New Type of Thiolase in Anaerobic Toluene Metabolism : This paper describes the characterization of (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB), a key enzyme in the anaerobic degradation pathway of toluene. The enzyme's structure and mechanism provide insights into the final steps of anaerobic toluene metabolism (Weidenweber et al., 2022).

properties

Product Name

2-Benzoylsuccinyl-CoA

Molecular Formula

C32H44N7O20P3S

Molecular Weight

971.7 g/mol

IUPAC Name

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,24-26,30,44-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,24-,25-,26+,30-/m1/s1

InChI Key

SGNPJINSCKFITG-IHEBCORQSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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